(2S)-2-Amino-3,5-dimethylhexanoic acid
Description
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S)-2-amino-3,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
ODXUKGZVQGQZIV-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C)CC(C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Synthesis via Hydrogenation and Protection Strategies
A notable approach involves the diastereoselective synthesis of related amino acids with similar branched structures, which can be adapted for this compound. For example, stereoselective hydrogenation of suitably substituted precursors under reagent-controlled conditions yields the desired anti stereochemistry at chiral centers with satisfactory yields and diastereoselectivity.
Following hydrogenation, the intermediate amino acid derivatives are often converted into protected forms such as acetonides using reagents like 2,2-dimethoxypropane and boron trifluoride etherate. Acid hydrolysis of these protected intermediates furnishes the free amino acid with high yield and confirmed stereochemistry via nuclear Overhauser effect (NOE) experiments and NMR spectroscopy.
Total Synthesis via γ-Branched Carbon Skeleton Construction
Another advanced method involves constructing the γ-branched carbon skeleton characteristic of the compound by reacting Garner’s aldehyde with organolithium reagents such as 2-lithio-3-methyl-2-butene. This reaction sets up the branched framework with moderate yields (~36%). Subsequent catalytic hydrogenation using Pd-C proceeds with excellent stereoselectivity to saturate the olefinic bonds.
Protecting groups such as Boc and acetonide are employed to control reactivity during the multi-step synthesis. Intramolecular cyclization via triflate-mediated reactions with inversion of configuration can form bicyclic intermediates, facilitating selective deprotection steps like Jones oxidation to remove acetonide groups. Final hydrolysis and Fmoc protection yield the target amino acid derivative suitable for peptide synthesis applications.
Summary of Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | γ-Branched skeleton formation | Garner’s aldehyde + 2-lithio-3-methyl-2-butene | ~36 | Sets carbon framework with stereocontrol |
| 2 | Catalytic hydrogenation | Pd-C catalyst | High | Stereoselective saturation of olefin |
| 3 | Protection (acetonide formation) | 2,2-Dimethoxypropane, BF3·OEt2 | Moderate | Protects diol groups for further steps |
| 4 | Intramolecular cyclization | Triflate-mediated cyclization | Moderate | Inversion of stereochemistry, bicyclic intermediate |
| 5 | Deprotection (Jones oxidation) | Jones reagent | Moderate | Selective removal of acetonide |
| 6 | Hydrolysis and Fmoc protection | Aqueous HCl reflux, Fmoc-Cl | Moderate | Final free amino acid derivative |
Overall yields after multiple steps range from 15% to 46% depending on the intermediate and protection strategy employed.
Analytical Confirmation of Stereochemistry
Stereochemical assignments are rigorously confirmed using:
- Nuclear Overhauser Effect (NOE) experiments to determine spatial proximity of protons, confirming anti or syn configurations.
- NMR spectroscopy (1H and 13C) to verify chemical shifts and coupling constants consistent with the expected stereochemistry.
- X-ray crystallography for absolute configuration confirmation, especially in bicyclic intermediates.
- Comparison of synthetic intermediates with natural analogs or known standards to validate stereochemical outcomes.
Additional Synthetic Considerations
- The use of asymmetric catalysts and chiral auxiliaries is common to improve enantiomeric excess.
- Protecting groups such as Boc, Fmoc, and acetonides are strategically employed to prevent side reactions and facilitate purification.
- Diastereoselective hydrogenation is often reagent-controlled to favor the formation of the desired stereoisomer.
- Side reactions such as spontaneous lactamization during Fmoc protection require optimization of reaction conditions to maximize yields.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(2S)-2-Amino-3,5-dimethylhexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-3,5-dimethylhexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between (2S)-2-Amino-3,5-dimethylhexanoic acid and related compounds:
Key Observations:
- Functional Groups : Replacement of the carboxylic acid with an amide group (as in ) increases lipophilicity, which may enhance membrane permeability in biological systems.
- Electron-Withdrawing Substituents: Fluorination in 3,3-Difluoro-5,5-dimethylhexanoic acid () enhances acidity (pKa ~2-3) compared to the amino acid’s carboxylic acid group (pKa ~2.3), altering reactivity and metabolic pathways.
Physicochemical Properties
- Solubility: The carboxylic acid group confers moderate water solubility, but dimethyl branching may reduce it compared to linear analogs (e.g., hexanoic acid).
- Thermal Stability: Branched-chain amino acids generally exhibit higher thermal stability than linear counterparts due to restricted conformational flexibility.
Biological Activity
(2S)-2-Amino-3,5-dimethylhexanoic acid, also known as AHDMHA, is a non-proteinogenic amino acid that has garnered attention due to its unique structural features and biological activities. This compound is primarily recognized for its role in various biological processes, including cytotoxicity against cancer cell lines and its potential applications in drug design.
Chemical Structure and Properties
- Chemical Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- IUPAC Name : this compound
The compound features a branched structure that contributes to its biological activity, particularly in the context of peptide synthesis and interactions with biological targets.
Cytotoxicity
AHDMHA has been studied for its cytotoxic effects on various human tumor cell lines. Notably, it is a key component in the synthesis of pipecolidepsin A, a cyclodepsipeptide isolated from the marine sponge Homophymia lamellosa. Pipecolidepsin A exhibits significant cytotoxic activity against several cancer cell lines, including:
- Lung Cancer (A549)
- Colon Cancer (HT29)
- Breast Cancer (MDA-MB-231)
In studies, the half-maximal inhibitory concentration (GI50) values were determined using colorimetric assays such as sulforhodamine B. These assays demonstrated that AHDMHA-containing compounds can induce a 50% reduction in cell viability at specific concentrations, indicating their potential as anticancer agents .
The mechanism by which AHDMHA exerts its effects involves the modulation of cellular pathways associated with apoptosis and cell proliferation. It has been suggested that the unique structure of AHDMHA allows it to interact effectively with various biological targets, influencing their activity. For instance, it may act as an inhibitor of bromodomain-containing proteins that are crucial for gene regulation and cancer progression .
Research Findings and Case Studies
- Study on Pipecolidepsin A :
-
Peptide Synthesis :
- AHDMHA has been utilized in synthesizing bioactive peptides due to its ability to mimic natural amino acids while providing enhanced stability and activity. Research has indicated that peptides incorporating AHDMHA exhibit improved binding affinities for target proteins involved in cancer signaling pathways .
-
Bioisosterism in Drug Design :
- The concept of bioisosterism has been applied to AHDMHA, allowing researchers to design new compounds that retain the biological activity of existing drugs while potentially reducing side effects. This approach has led to the development of novel inhibitors targeting specific pathways involved in inflammation and cancer .
Data Summary Table
Q & A
Q. What are the established synthetic routes for (2S)-2-Amino-3,5-dimethylhexanoic acid, and how is stereochemical purity ensured?
-
Methodological Answer : The synthesis typically employs chiral pool synthesis using naturally occurring L-amino acids as chiral templates to ensure the (2S) configuration. For example, L-valine or L-leucine derivatives can serve as starting materials for alkylation at the α-carbon. Diastereoselective alkylation with chiral auxiliaries (e.g., Evans oxazolidinones) is another approach, enabling control over the stereochemistry at C2 and C3 . Stereochemical purity (>95% enantiomeric excess) is validated via chiral HPLC or diastereomeric salt crystallization .
-
Key Data :
| Method | Yield Range | Purity Control | Reference |
|---|---|---|---|
| Chiral Pool (L-Valine) | 60–75% | Chiral HPLC | |
| Diastereoselective Alkylation | 70–85% | X-ray crystallography |
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., methyl groups at C3 and C5). 2D NOESY identifies spatial proximity of protons to validate stereochemistry .
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC), with retention times compared to standards .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for confirming the (2S) stereocenter .
Q. What are the known biochemical roles or metabolic pathways involving this compound in model organisms?
- Methodological Answer : While direct pathways are not fully elucidated, structural analogs suggest roles in neurotransmitter synthesis (e.g., glutamate analogs) and metabolic regulation . In vitro assays with isotopic labeling (e.g., 14C-tracers) can track incorporation into proteins or metabolites. Studies on β-amino acids (e.g., (3S)-3-Amino-4,5-dimethylhexanoic acid) indicate potential interactions with calcium channels or enzyme active sites , guiding hypotheses for the (2S) isomer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from enantiomeric impurities or assay variability . Solutions include:
- Reproducibility Controls : Standardize assay conditions (pH, temperature, cofactors).
- Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with biophysical methods (e.g., surface plasmon resonance).
- Re-analysis of Samples : Verify enantiopurity via chiral HPLC and compare with original study batches .
Q. What strategies optimize the diastereoselective synthesis of this compound to achieve >95% enantiomeric excess?
- Methodological Answer :
-
Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance reaction kinetics and selectivity.
-
Catalyst Design : Employ chiral ligands (e.g., BINAP) in asymmetric hydrogenation or organocatalytic alkylation.
-
Enzymatic Resolution : Lipases or acylases can selectively hydrolyze undesired enantiomers from racemic mixtures .
- Case Study :
| Parameter | Optimal Condition | Outcome | Reference |
|---|---|---|---|
| Catalyst | (R)-BINAP/Pd | 92% ee | |
| Temperature | –20°C | Reduced racemization |
Q. In designing analogs of this compound for calcium channel modulation, what structural modifications have shown promise?
- Methodological Answer :
-
Hydrophobic Modifications : Introduce aryl groups at C3/C5 to enhance lipid membrane penetration.
-
Bioisosteric Replacement : Substitute the carboxylic acid with a phosphonate group to mimic charge distribution.
-
Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding to voltage-gated calcium channels, guided by β-amino acid analogs .
- Example Analog :
| Modification | Target Activity | Reference |
|---|---|---|
| C3-Phenyl Group | Increased CaV2.2 affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
